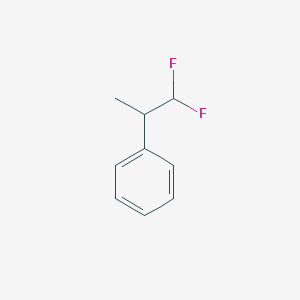

(1,1-Difluoropropan-2-yl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-difluoropropan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXINFYSJKARLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672311 | |

| Record name | (1,1-Difluoropropan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57514-09-7 | |

| Record name | (1,1-Difluoropropan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (1,1-Difluoropropan-2-yl)benzene

Introduction: The Significance of the gem-Difluoromethylene Group in Modern Chemistry

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the various fluorinated motifs, the gem-difluoromethylene (-CF2-) group is of particular interest as a bioisostere for a carbonyl group, an ether linkage, or a benzylic methylene group. This substitution can enhance the metabolic stability of a drug candidate by blocking oxidative metabolism at that position, a critical consideration for drug development professionals. (1,1-Difluoropropan-2-yl)benzene, a molecule featuring this key functional group, serves as a valuable building block and a model compound for exploring the synthesis and reactivity of gem-difluoroalkanes. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering detailed protocols, mechanistic insights, and a comparative analysis of the available methodologies for researchers and scientists in the field.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical retrosynthetic analysis of this compound reveals two primary disconnection strategies. The most direct approach involves the functional group interconversion of a carbonyl to a gem-difluoride. A second, more convergent strategy relies on the formation of the carbon-carbon bond between the aromatic ring and the difluoropropanyl moiety.

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Key Precursor: 1-Phenylpropan-2-one

A reliable and scalable synthesis of the starting ketone, 1-phenylpropan-2-one (also known as phenylacetone or P2P), is paramount for the successful production of this compound. Two principal methods are highlighted here: the condensation of phenylacetic acid with acetic anhydride and the Friedel-Crafts acylation of benzene.

Method 1: From Phenylacetic Acid and Acetic Anhydride

This classical method involves the ketonization of phenylacetic acid with acetic anhydride, often in the presence of a base catalyst like sodium acetate or pyridine.[1] The reaction proceeds through a mixed anhydride intermediate, which then undergoes decarboxylation and ketonization.

Reaction Mechanism:

Caption: Mechanism of 1-phenylpropan-2-one synthesis from phenylacetic acid.

Experimental Protocol:

Materials:

-

Phenylacetic acid

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Toluene

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylacetic acid (1.0 eq), acetic anhydride (3.0 eq), and anhydrous sodium acetate (1.5 eq).

-

Heat the reaction mixture to reflux (approximately 140-150 °C) for 5-7 hours. The evolution of carbon dioxide should be observed.

-

Cool the reaction mixture to room temperature and cautiously pour it into ice-water.

-

Extract the aqueous layer with toluene (3 x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to afford 1-phenylpropan-2-one as a colorless to pale yellow oil.

Method 2: Friedel-Crafts Acylation of Benzene

The Friedel-Crafts acylation offers a more direct route to aryl ketones.[2] In this electrophilic aromatic substitution reaction, benzene is acylated with propanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]

Reaction Mechanism:

Caption: Friedel-Crafts acylation for the synthesis of propiophenone.

Experimental Protocol:

Materials:

-

Anhydrous benzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Hydrochloric acid (concentrated)

-

Dichloromethane

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser under a nitrogen atmosphere, add anhydrous benzene (as solvent and reactant) and anhydrous aluminum chloride (1.1 eq).

-

Cool the mixture in an ice bath and add propanoyl chloride (1.0 eq) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for 2-3 hours.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting propiophenone can then be converted to 1-phenylpropan-2-one via various methods, such as the Willgerodt-Kindler reaction, though this adds steps to the overall synthesis. A more direct synthesis of 1-phenylpropan-2-one via Friedel-Crafts chemistry is less common due to rearrangement and polyalkylation issues.

| Parameter | Method 1 (Phenylacetic Acid) | Method 2 (Friedel-Crafts) |

| Starting Materials | Phenylacetic acid, Acetic anhydride | Benzene, Propanoyl chloride |

| Catalyst | Sodium acetate or Pyridine | Aluminum chloride |

| Typical Yield | 60-75% | >90% (for propiophenone) |

| Advantages | Readily available starting materials | High yield, direct acylation |

| Disadvantages | Moderate yield, potential for side reactions | Use of hazardous benzene, multi-step to P2P |

Part 2: Deoxofluorination of 1-Phenylpropan-2-one

The conversion of the carbonyl group in 1-phenylpropan-2-one to a gem-difluoromethylene group is the most direct and widely employed strategy for the synthesis of this compound. This transformation is typically achieved using specialized fluorinating agents.

Core Reagents: DAST and Deoxo-Fluor

Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are the most common reagents for this deoxofluorination.[4] Deoxo-Fluor is generally considered to be more thermally stable and, in some cases, provides higher yields with fewer byproducts compared to DAST.[5]

Safety Considerations:

DAST and Deoxo-Fluor are hazardous reagents and must be handled with extreme caution in a well-ventilated fume hood. [6][7]

-

They react violently with water, releasing highly toxic and corrosive hydrogen fluoride (HF).[8][9] All glassware must be scrupulously dried, and the reaction should be conducted under an inert atmosphere.

-

DAST is thermally unstable and can decompose explosively at temperatures above 90 °C.[4] Deoxo-Fluor has a higher decomposition temperature but should still be handled with care, avoiding excessive heating.[10]

-

Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.[6]

Mechanism of Deoxofluorination:

The reaction proceeds via the formation of a fluorosulfurane intermediate, followed by nucleophilic attack of fluoride and elimination of thionyl fluoride.

Caption: General mechanism for the deoxofluorination of a ketone.

Experimental Protocol using Deoxo-Fluor

This protocol is adapted from general procedures for the deoxofluorination of ketones.[5]

Materials:

-

1-Phenylpropan-2-one

-

Deoxo-Fluor

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add a solution of 1-phenylpropan-2-one (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Deoxo-Fluor (1.5-2.0 eq) dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture back to 0 °C and very slowly and cautiously quench by the dropwise addition of saturated sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield this compound.

| Parameter | DAST | Deoxo-Fluor |

| Thermal Stability | Lower (can detonate >90 °C) | Higher |

| Handling | Fuming liquid, reacts violently with water | Liquid, reacts violently with water |

| Typical Yields | Moderate to good | Good to excellent |

| Byproducts | Can lead to elimination and rearrangement | Generally cleaner reactions |

Part 3: Modern Synthetic Approaches

While deoxofluorination of ketones is a robust method, modern synthetic chemistry offers alternative strategies, including transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Arylation of 1,1-Difluoropropene

Conceptual Workflow:

Caption: Conceptual workflow for palladium-catalyzed arylation.

This method offers the advantage of a convergent synthesis, potentially allowing for the late-stage introduction of the aryl group and greater modularity in synthesizing analogs. However, the synthesis of the requisite 1,1-difluoropropene starting material would be an additional consideration.

Part 4: Asymmetric Synthesis

The synthesis of enantioenriched this compound is a challenging but important goal, particularly for applications in medicinal chemistry. Asymmetric synthesis could be approached through the enantioselective reduction of a prochiral ketone precursor followed by deoxofluorination, or through a chiral catalyst-controlled carbon-carbon bond formation. While a specific protocol for the asymmetric synthesis of the target molecule was not found, related asymmetric reductions of similar ketones are well-documented and provide a viable conceptual framework.[13] For instance, the Corey-Bakshi-Shibata (CBS) reduction of a suitable precursor could yield a chiral alcohol, which could then be subjected to fluorination.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process: the formation of 1-phenylpropan-2-one followed by deoxofluorination. The choice between the phenylacetic acid route and the Friedel-Crafts acylation for the ketone precursor will depend on the availability of starting materials, scale, and safety considerations. For the crucial deoxofluorination step, Deoxo-Fluor is often the preferred reagent due to its enhanced thermal stability and cleaner reaction profile compared to DAST, although both require stringent safety precautions. Emerging methods in transition metal catalysis offer promising alternative and more convergent strategies that are likely to see further development. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently approach the synthesis of this important fluorinated building block.

References

- Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th ed., John Wiley & Sons, 2019.

-

L'Heureux, A., et al. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 2010. [Link]

-

Chang, Y., Lee, H., & Bae, C. Bis(4-fluorophenyl)difluoromethane. Organic Syntheses, 2012. [Link]

-

Organic Chemistry Portal. Ketone to Difluoro - Common Conditions. [Link]

- Singh, R. P., & Shreeve, J. M. Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002.

-

Singh, R. P., & Shreeve, J. M. Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Request PDF. [Link]

-

The Hive. P2P Syntheses From Phenylacetic Acid. [Link]

-

Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). [Link]

- Google Patents. CN103819323A - Synthetic method for 1-phenyl-1-acetone.

- Allen, A., & Scantland, T. C. Differentiation of Illicit Phenyl-2-Propanone Synthesized from Phenylacetic Acid with Acetic Anhydride Versus Lead (II)

-

Kelley, R. Preparation of Phenyl acetone. Medium, 2023. [Link]

-

Majumder, S., & Tusi, Z. Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 2018. [Link]

- Ishihara, K., & Yamamoto, H. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 2021.

- Wang, Y., et al. Asymmetric [2+1] cycloaddition of difluoroalkyl-substituted carbenes with alkenes under rhodium catalysis.

- Brusoe, A. T., & Hartwig, J. F. Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 2015.

- He, P., et al. Electrosynthesis of phenyl-2-propanone derivatives from benzyl bromides and acetic anhydride in an unsupported micro-flow cell electrolysis process. Green Chemistry, 2007.

-

The Organic Chemistry Tutor. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube, 2016. [Link]

- Doucet, H., et al. Regiocontrolled palladium-catalyzed direct C2-arylation of a difluorobenzo[d]imidazole. Beilstein Journal of Organic Chemistry, 2013.

-

Lafrance, M., et al. Catalytic intermolecular direct arylation of perfluorobenzenes. Journal of the American Chemical Society, 2006. [Link]

- Daugulis, O., & Zaitsev, V. G. Twofold C–H Functionalization: Palladium-catalyzed ortho Arylation of Anilides.

-

Brusoe, A. T., & Hartwig, J. F. Palladium-Catalyzed Arylation of Fluoroalkylamines. eScholarship, 2015. [Link]

-

Organic Chemistry with Victor. Synthesis of 1-Phenylacetone from Ethylbenzene. YouTube, 2021. [Link]

- Hariss, L., et al. Preparation of imidazo[1,2-a]-N-heterocyclic derivatives with gem-difluorinated side chains. Beilstein Journal of Organic Chemistry, 2017.

-

Fuchibe, K., & Akiyama, T. Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 2022. [Link]

-

PubChem. 1-Fluoro-3-(propan-2-yl)benzene. [Link]

-

Organic Chemistry Tutor. Synthesis of 1-Phenylacetone from Ethylbenzene. [Link]

-

McCarthy, J. R., et al. REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses, 1990. [Link]

-

PubChem. (2-Fluoropropan-2-yl)benzene. [Link]

-

PubChem. 1,1-Difluoropropane. [Link]

-

PubChem. Benzene, 1,2-propadienyl-. [Link]

Sources

- 1. P2P Syntheses From Phenylacetic Acid - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103819323A - Synthetic method for 1-phenyl-1-acetone - Google Patents [patents.google.com]

- 4. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Catalytic intermolecular direct arylation of perfluorobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Palladium-Catalyzed Arylation of Fluoroalkylamines [escholarship.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Significance of the Gem-Difluoroalkyl Moiety

An In-Depth Technical Guide to the Physicochemical Properties of (1,1-Difluoropropan-2-yl)benzene

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science. The gem-difluoroalkyl group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive technical overview of this compound, a key exemplar of this structural motif. We will delve into its core physicochemical properties, present detailed, field-proven protocols for their characterization, and discuss the scientific rationale underpinning these experimental choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of gem-difluoro compounds in their work.

This compound (CAS No. 57514-09-7) is an aromatic compound that serves as a valuable building block and a subject of study in medicinal chemistry.[1] Its structure, featuring a benzene ring attached to a propane chain with a geminal difluoride at the first position, makes it a compelling bioisostere for other common chemical groups. The introduction of fluorine can drastically alter a molecule's properties; for instance, replacing a hydrogen atom or a methyl group with fluorine or a fluorinated group can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions through the formation of favorable electrostatic interactions.[2][3]

Understanding the fundamental physicochemical properties of this compound is paramount for its effective application. These properties dictate its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to solubility and membrane permeability. This guide provides a foundational understanding of these characteristics, supported by robust experimental protocols.

Core Physicochemical Properties

The intrinsic properties of a compound are the primary determinants of its behavior. The following table summarizes the known and predicted physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 57514-09-7 | [1] |

| Molecular Formula | C₉H₁₀F₂ | [1] |

| Molecular Weight | 156.17 g/mol | [1] |

| Boiling Point | Not explicitly reported. Experimental determination is recommended. | N/A |

| Density | Not explicitly reported. Experimental determination is recommended. | N/A |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, CHCl₃, EtOAc, MeOH). Low solubility in water is expected. | [4] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms.[5] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for full characterization.

-

¹H NMR: The spectrum is expected to show complex signals for the aromatic protons on the benzene ring. The methine proton (-CH-) adjacent to the difluoromethyl group will appear as a multiplet due to coupling with both the methyl protons and the fluorine atoms. The methyl group (-CH₃) will likely appear as a triplet of doublets.

-

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons of the propan-2-yl chain. The carbon atom bonded to the two fluorine atoms (CF₂) will exhibit a characteristic triplet in the proton-decoupled spectrum due to one-bond C-F coupling.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single signal is expected for the two equivalent fluorine atoms, which will be split into a doublet of quartets due to coupling with the adjacent methine proton and the methyl protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[6] It is essential for determining the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): In an MS experiment, this compound is expected to show a molecular ion peak at an m/z value corresponding to its molecular weight (156.17).[7]

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of a methyl group (CH₃) or cleavage of the bond between the benzene ring and the side chain, leading to characteristic fragment ions that can help confirm the structure.[8]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and self-validating, providing reliable data for the physicochemical characterization of this compound and similar compounds.

General Workflow for Physicochemical Characterization

The logical flow of experiments ensures that each step builds upon the last, providing a comprehensive profile of the compound.

Caption: General workflow for comprehensive physicochemical characterization.

Protocol for Boiling Point Determination (Micro-Scale Method)

Causality: For research-scale quantities, a micro-boiling point determination using the capillary method is ideal as it requires only a small amount of the sample, minimizing waste.[9] The principle relies on the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[10]

Methodology:

-

Preparation: Seal one end of a glass capillary tube by heating it in a flame.[11]

-

Assembly: Attach a small test tube containing 1-2 mL of this compound to a thermometer. Place the sealed capillary tube (sealed end up) inside the test tube, submerged in the liquid.

-

Heating: Immerse the assembly in a heating bath (e.g., paraffin oil). Heat the bath slowly and stir continuously to ensure uniform temperature distribution.

-

Observation (First Reading): As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This occurs when the vapor pressure of the sample exceeds the external pressure.[12]

-

Observation (Cooling & Final Reading): Turn off the heat and allow the bath to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[10] At this moment, the vapor pressure inside the capillary equals the atmospheric pressure.

-

Validation: Repeat the measurement at least twice to ensure reproducibility. Pure compounds will exhibit a sharp, consistent boiling point.

Sources

- 1. CAS 57514-09-7 | this compound - Synblock [synblock.com]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. fiveable.me [fiveable.me]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. byjus.com [byjus.com]

- 12. Video: Boiling Points - Procedure [jove.com]

An In-Depth Technical Guide to (1,1-Difluoropropan-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of (1,1-Difluoropropan-2-yl)benzene, a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, spectroscopic profile, and potential applications, offering valuable insights for professionals in drug discovery and development.

Core Chemical Identity

This compound is a substituted aromatic hydrocarbon where a benzene ring is attached to a propane chain at the second carbon, and the first carbon of the propane chain bears two fluorine atoms.

Key Identifiers

A summary of the primary identifiers for this compound is provided below for precise documentation and procurement.

| Identifier | Value | Source |

| CAS Number | 57514-09-7 | [1][2][3] |

| Molecular Formula | C₉H₁₀F₂ | [3] |

| Molecular Weight | 156.17 g/mol | [3] |

| MDL Number | MFCD11226606 | [3] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in various scientific domains.

| Property | Value | Source |

| Boiling Point | 159.438 °C at 760 mmHg | [3] |

| Purity | Typically available at ≥97% | [1][2] |

Synthesis and Mechanistic Insights

While specific, detailed laboratory preparations of this compound are not widely published in peer-reviewed literature, its synthesis can be logically inferred from established fluorination methodologies. A plausible and commonly employed strategy involves the deoxofluorination of a corresponding ketone precursor.

Proposed Synthetic Pathway: Deoxofluorination

The synthesis of the target molecule can be conceptualized as a two-step process starting from commercially available materials.

Figure 1: Proposed two-step synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Benzene

The initial step involves the reaction of benzene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 1-phenylpropan-1-one (propiophenone). This is a classic electrophilic aromatic substitution reaction.

Step 2: Deoxofluorination of Propiophenone

The ketone functional group of propiophenone is then converted to a geminal difluoride using a deoxofluorinating agent. Reagents like diethylaminosulfur trifluoride (DAST) or its less hazardous analogues are suitable for this transformation. The reaction proceeds via nucleophilic attack of the ketone oxygen on the sulfur of DAST, followed by a series of steps culminating in the replacement of the oxygen atom with two fluorine atoms.

Spectroscopic Characterization

While publicly available spectra are limited, chemical suppliers like Synblock and Aceschem indicate the availability of NMR, HPLC, and LC-MS data for their products.[1][2][3] Based on the structure, the expected spectroscopic features are as follows:

-

¹H NMR: The spectrum would be expected to show multiplets for the aromatic protons, a multiplet for the methine proton adjacent to the difluoromethyl group, and a doublet of triplets for the methyl group.

-

¹³C NMR: The spectrum would exhibit distinct signals for the aromatic carbons, the benzylic carbon, the methyl carbon, and a characteristic triplet for the difluoromethyl carbon due to coupling with the two fluorine atoms.

-

¹⁹F NMR: A single resonance, likely a doublet of quartets, would be expected due to coupling with the methine and methyl protons.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 156.17, with characteristic fragmentation patterns.

Applications in Drug Discovery and Development

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties. The gem-difluoroalkyl group, in particular, offers several potential advantages.

Bioisosteric Replacement

The 1,1-difluoropropan-2-yl group can serve as a bioisostere for other chemical moieties, such as a hydroxyl or a carbonyl group. This substitution can lead to improved metabolic stability by blocking sites of oxidation, and can also influence the compound's binding affinity to its biological target.

Modulation of Physicochemical Properties

The presence of the two fluorine atoms can significantly alter the electronic properties of the molecule. The strong electron-withdrawing nature of fluorine can impact the pKa of nearby functional groups and influence the overall lipophilicity (LogP) of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Figure 2: Impact of incorporating the this compound moiety in drug design.

Safety and Handling

While a specific, publicly available Material Safety Data Sheet (MSDS) for this compound is not readily found, general precautions for handling fluorinated aromatic compounds should be followed. These compounds should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its unique electronic and steric properties, conferred by the gem-difluoro group, make it an attractive moiety for modulating the physicochemical and pharmacokinetic properties of lead compounds. Further research into the synthesis, reactivity, and biological activity of this and related compounds is warranted to fully explore their potential.

References

-

PubChem. (1,1-Difluoropropyl)benzene. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 1,1-Difluoropropane. National Center for Biotechnology Information. Available at: [Link]

Sources

Spectroscopic Profile of (1,1-Difluoropropan-2-yl)benzene: A Technical Guide

Introduction

(1,1-Difluoropropan-2-yl)benzene is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, including lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the spectroscopic characteristics of such molecules is paramount for their unambiguous identification, purity assessment, and structural elucidation. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The presented data is a combination of predicted values based on analogous structures and established spectroscopic principles for organofluorine compounds.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents a unique combination of an aromatic ring and a fluorinated aliphatic side chain. This arrangement gives rise to distinct and informative spectroscopic signatures.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR provides direct information about the fluorine environments, while ¹H and ¹³C NMR reveal the hydrocarbon framework and its interaction with the fluorine substituents.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the aromatic protons, the methine proton, and the methyl protons of the propyl side chain.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | - |

| Methine (CH) | 3.10 - 3.40 | Doublet of Quartets of Triplets | ³JHH ≈ 7, ³JHF ≈ 15-20 |

| Methyl (CH₃) | 1.30 - 1.50 | Doublet | ³JHH ≈ 7 |

| Difluoromethyl (CHF₂) | 5.80 - 6.20 | Triplet of Doublets | ²JHF ≈ 55-60, ³JHH ≈ 3-5 |

Rationale for Predictions: The aromatic protons will appear in their typical region. The methine proton (benzylic) is expected to be downfield due to the deshielding effect of the aromatic ring and will show complex splitting due to coupling with the adjacent methyl protons and the geminal fluorine atoms. The methyl protons will appear as a doublet due to coupling with the methine proton. The proton on the difluoromethyl group will be significantly downfield and will appear as a triplet due to coupling with the two fluorine atoms and will also show a smaller doublet coupling to the methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by signals for the aromatic carbons and the aliphatic side-chain carbons. A key feature will be the splitting of carbon signals due to coupling with fluorine atoms (¹JCF, ²JCF, etc.), which can be very large.[1]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| Aromatic (C-ipso) | 138 - 142 | Triplet | ³JCF ≈ 3-5 |

| Aromatic (C-ortho) | 128 - 130 | Singlet or small triplet | ⁴JCF ≈ 1-2 |

| Aromatic (C-meta) | 128 - 129 | Singlet or small triplet | ⁵JCF ≈ 0-1 |

| Aromatic (C-para) | 127 - 128 | Singlet or small triplet | ⁶JCF ≈ 0 |

| Methine (CH) | 40 - 45 | Triplet | ²JCF ≈ 20-25 |

| Methyl (CH₃) | 15 - 20 | Triplet | ³JCF ≈ 5-7 |

| Difluoromethyl (CF₂) | 115 - 125 | Triplet | ¹JCF ≈ 235-245 |

Rationale for Predictions: The chemical shifts are estimated based on substituted benzenes. The carbon directly bonded to the two fluorine atoms (CF₂) will exhibit a large one-bond C-F coupling constant and will be shifted significantly downfield.[2] The benzylic methine carbon and the methyl carbon will show smaller two-bond and three-bond C-F couplings, respectively. The aromatic carbons may also show small long-range couplings to the fluorine atoms.[3]

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.[4][5]

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Difluoromethyl (CF₂) | -110 to -120 | Doublet of Doublets | ²JFH ≈ 55-60, ³JFH ≈ 15-20 |

Rationale for Predictions: The chemical shift for a CHF₂ group is typically in this range.[4] The fluorine signal will be split into a doublet by the geminal proton and further split into a doublet by the vicinal methine proton.

Figure 2: Key J-couplings in the side chain of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the key absorptions will be from the C-F bonds and the aromatic ring.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-F Stretch | 1000 - 1100 | Strong |

| Aromatic C-H Out-of-Plane Bending | 690 - 770 | Strong |

Rationale for Predictions: The aromatic C-H and C=C stretching vibrations are characteristic of benzene derivatives.[6][7] The C-F stretching vibration gives rise to a strong absorption band, typically in the 1000-1400 cm⁻¹ region.[8][9] For a monosubstituted benzene ring, a strong out-of-plane C-H bending absorption is expected in the 690-770 cm⁻¹ range.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

| Ion | Predicted m/z | Identity |

| [M]⁺ | 156 | Molecular Ion |

| [M-CH₃]⁺ | 141 | Loss of a methyl radical |

| [M-HF]⁺ | 136 | Loss of hydrogen fluoride |

| [C₇H₇]⁺ | 91 | Tropylium ion (base peak) |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Rationale for Predictions: The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (156.17 g/mol ). A common fragmentation pathway for alkylbenzenes is the benzylic cleavage to form a stable tropylium ion (m/z 91), which is often the base peak.[11][12] Loss of a methyl radical is also a likely fragmentation. The presence of fluorine allows for the potential loss of HF. The phenyl cation (m/z 77) is another common fragment for benzene derivatives.[11]

Figure 3: Predicted primary fragmentation pathway of this compound.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

-

Ensure the solvent is free of residual water and other impurities.

-

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field spectrometer.

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).

-

-

¹⁹F NMR Acquisition:

-

If a multinuclear probe is available, acquire a proton-decoupled ¹⁹F spectrum.

-

The number of scans required will be relatively low due to the high sensitivity of the ¹⁹F nucleus.

-

Set the spectral width to cover the expected range of fluorine chemical shifts (e.g., -50 to -250 ppm).

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

-

Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

-

Integrate the signals and determine the coupling constants.

-

IR Spectroscopy

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the liquid directly on the ATR crystal.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the key absorption bands.

-

Mass Spectrometry

-

Sample Introduction:

-

For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, hexane).

-

Inject a small volume (e.g., 1 µL) into the GC, which will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

-

-

Ionization:

-

Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.

-

-

Mass Analysis:

-

Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their mass-to-charge ratio.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Compare the obtained spectrum with spectral databases if available.

-

Conclusion

The spectroscopic data for this compound provides a detailed fingerprint for its identification and structural verification. The combination of ¹H, ¹³C, and ¹⁹F NMR offers a complete picture of the atomic connectivity and the electronic environment within the molecule. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides insight into the molecule's stability and fragmentation pathways. This comprehensive spectroscopic analysis is an indispensable tool for researchers working with this and related fluorinated compounds.

References

-

Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane image diagram. Retrieved from [Link]

-

Filo. (2024, May 27). The mass spectrum of propylbenzene has a prominent peak at mass number 92. Retrieved from [Link]

-

Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation mechanism of n-propyl benzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Proton and fluorine NMR spectra of fluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). (1,1-Difluoroethyl)benzene. Retrieved from [Link]

-

SlideShare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

-

Process NMR Associates. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Retrieved from [Link]

-

Mendeleev Communications. (2020, February 28). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Retrieved from [Link]

-

Quora. (2024, October 9). How to interpret the 19F NMR spectra. Retrieved from [Link]

-

Journal of Chinese Mass Spectrometry Society. (n.d.). Density functional theory study on fragmentation mechanism of MSTFA and its fluorine-containing derivatives. Retrieved from [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

ResearchGate. (2025, October 29). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Interpreting the Spectra of Substituted Benzene Rings. Retrieved from [Link]

-

SpectraBase. (n.d.). Fluorobenzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

University of California, Davis. (n.d.). Fluorine NMR. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Difluoro-2-chloro-2-phenylethene. Retrieved from [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

-

Analytical Chemistry. (1951). Characterization of Benzene Ring Substitution by Infrared Spectra. Retrieved from [Link]

-

Reddit. (2024, September 3). The Effect of Fluorine in 1H NMR. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2-Difluoro-1,2-diphenylethane. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

-

NIST. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

SpectraBase. (n.d.). (1-Fluoroethyl)benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2-DIFLUORO-1,1-DIPHENYLETHANE. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). NMR Spectra. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 1,1-difluoro-ethyl-benzene. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Crystal Structure of (1,1-Difluoropropan-2-yl)benzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the crystal structure of (1,1-difluoropropan-2-yl)benzene derivatives. We will explore the synthesis, crystallographic analysis, and key structural features of these compounds, offering insights into their behavior in the solid state. This document is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and crystallography.

The Significance of Fluorinated Moieties in Modern Chemistry

The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties. In the realm of drug discovery, the strategic incorporation of fluorine atoms is a widely used tactic to enhance metabolic stability, binding affinity, and lipophilicity. The this compound moiety, a bioisostere of the isopropylbenzene group, is of particular interest. The gem-difluoro group introduces a strong dipole moment and can act as a hydrogen bond acceptor, influencing intermolecular interactions and, consequently, the crystal packing of the molecule. Understanding the three-dimensional structure of these derivatives at the atomic level is paramount for rational drug design and the development of new materials.

Synthesis and Crystallization of this compound Derivatives

The journey to elucidating the crystal structure of a this compound derivative begins with its synthesis and subsequent crystallization.

Synthetic Pathways

Several synthetic routes can be employed to generate the this compound core. A common strategy involves the fluorination of a suitable precursor, such as a ketone or an alcohol. For instance, the treatment of a 1-phenylpropan-2-one derivative with a fluorinating agent like diethylaminosulfur trifluoride (DAST) can yield the desired gem-difluoro compound. Alternatively, nucleophilic fluorination of a corresponding di-halo or di-sulfonate precursor can be achieved. The choice of synthetic route will depend on the desired substitution pattern on the benzene ring and the availability of starting materials.

The Art of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in a crystallographic study.[1][2] For this compound derivatives, which are often oils or low-melting solids, a variety of techniques can be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until crystals form.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

The choice of solvent is critical and often requires extensive screening. Solvents that have been successfully used for crystallizing fluorinated organic molecules include hexane, ethyl acetate, dichloromethane, and mixtures thereof.

Unveiling the Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.

The Crystallographic Workflow

The determination of a crystal structure follows a well-defined workflow, from data collection to structure refinement.

Sources

- 1. 1-Fluoro-3-(propan-2-yl)benzene | C9H11F | CID 19425213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Fluoro-4-nitro-1-(propan-2-yl)benzene | C9H10FNO2 | CID 11672782 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of a Bioisostere: A Technical Guide to the Discovery and History of Gem-Difluorinated Phenylpropanes

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing their metabolic stability, binding affinity, and pharmacokinetic profiles. Among the myriad of fluorinated motifs, the gem-difluoromethylene (CF₂) group holds a place of particular significance. Often employed as a bioisostere for a carbonyl group or an ether linkage, this seemingly simple structural alteration can unlock dramatic improvements in a drug candidate's properties. This guide delves into the discovery and historical evolution of a key class of these compounds: the gem-difluorinated phenylpropanes. We will journey from the early, hazardous days of organofluorine chemistry to the sophisticated and selective methodologies available to today's researchers, providing both a historical narrative and practical, in-depth technical guidance.

The Dawn of Deoxofluorination: The Pivotal Role of Sulfur Tetrafluoride

The story of gem-difluorinated phenylpropanes is intrinsically linked to the development of reagents capable of converting a carbonyl group into a difluoromethylene group. The mid-20th century saw the emergence of a powerful, albeit hazardous, reagent that would lay the groundwork for this entire field: sulfur tetrafluoride (SF₄).

In a landmark 1960 paper, W. R. Hasek, W. C. Smith, and V. A. Engelhardt of DuPont published their extensive work on the fluorination of organic carbonyl compounds using SF₄.[1][2] This research is widely considered to be the genesis of practical deoxofluorination.[3][4] They demonstrated that SF₄ could effectively replace the oxygen atom of aldehydes and ketones with two fluorine atoms, creating gem-difluorides.[5] While their paper covered a wide range of carbonyl compounds, the methodology they established was directly applicable to the synthesis of gem-difluorinated phenylpropanes from their corresponding phenylpropanone precursors.

The reaction, however, was not for the faint of heart. Sulfur tetrafluoride is a toxic, corrosive gas that requires specialized handling and apparatus.[3][5] The reactions often necessitated high temperatures and pressures, and the yields could be variable.[5] Despite these challenges, the work of Hasek and his colleagues opened a new frontier in organofluorine chemistry, providing the first viable route to a class of compounds that would later prove invaluable in drug discovery.

The Evolution of Safer Reagents: From DAST to XtalFluors

The inherent dangers and handling difficulties associated with sulfur tetrafluoride spurred the development of safer, more user-friendly deoxofluorinating agents. This evolution can be broadly categorized into three generations of reagents, each offering significant improvements in stability, selectivity, and ease of use.

The First Generation: Diethylaminosulfur Trifluoride (DAST)

Introduced as a significant improvement over SF₄, diethylaminosulfur trifluoride (DAST) became the workhorse reagent for deoxofluorination in many research laboratories.[3] DAST is a liquid, making it easier to handle than gaseous SF₄.[3] However, DAST is thermally unstable and can decompose explosively if heated above 90°C, necessitating careful temperature control during reactions and storage.

The Second Generation: Deoxo-Fluor®

In 1999, a more thermally stable alternative to DAST was introduced: bis(2-methoxyethyl)aminosulfur trifluoride, commercially known as Deoxo-Fluor®.[3] This reagent offered a significantly better safety profile, with a higher decomposition temperature.[3] This enhanced stability allowed for a broader range of reaction conditions and improved the reliability of deoxofluorination reactions.[3]

The Third Generation: XtalFluor® Reagents

A further leap in safety and handling convenience came with the development of crystalline aminodifluorosulfinium salts, such as XtalFluor-E® and XtalFluor-M®. These reagents are stable, non-explosive solids that can be handled in the air for brief periods. Their crystalline nature also allows for easier purification and storage. The XtalFluor reagents often provide higher yields and better selectivity compared to their liquid predecessors, with fewer elimination byproducts.

The progression from the volatile and highly reactive SF₄ to the stable and crystalline XtalFluors represents a significant advancement in synthetic chemistry, making the synthesis of gem-difluorinated compounds, including phenylpropanes, more accessible and safer for researchers.

Modern Synthetic Methodologies

While deoxofluorination of ketones remains a primary strategy for the synthesis of gem-difluorinated phenylpropanes, a diverse array of modern methods have emerged, offering alternative and often more sophisticated approaches.

Difluorocarbene-Based Approaches

The in-situ generation of difluorocarbene (:CF₂) and its subsequent reaction with appropriate precursors provides another powerful route to gem-difluorinated structures. Various precursors, such as (trifluoromethyl)trimethylsilane (TMSCF₃), can be used to generate difluorocarbene under mild conditions. These methods are particularly useful for the synthesis of gem-difluorocyclopropanes, which can then be elaborated into more complex phenylpropane derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The versatility of palladium catalysis has also been harnessed for the synthesis of gem-difluorinated compounds. For instance, palladium-catalyzed cross-coupling reactions of gem-difluorocyclopropanes with various partners can lead to a diverse array of gem-diboryl-substituted fluorinated alkenes.[6] These intermediates can then be further transformed into the desired phenylpropane structures. This approach offers a high degree of control over the final product's structure and allows for the introduction of various functional groups.[6]

The Impact on Drug Discovery and Medicinal Chemistry

The gem-difluoromethylene group is a powerful tool in the medicinal chemist's arsenal. Its unique electronic properties and steric profile allow it to act as a bioisostere for carbonyl groups, ether linkages, and even some nitrogen-containing functionalities. This substitution can lead to a range of beneficial effects on a drug candidate's properties:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, often leading to a longer in vivo half-life and improved pharmacokinetic profile.

-

Lipophilicity and Bioavailability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Binding Affinity: The polar nature of the C-F bond can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, resulting in increased binding affinity and potency.

-

Conformational Control: The presence of the gem-difluoro group can influence the conformational preferences of a molecule, locking it into a more bioactive conformation.

The phenylpropane scaffold is a common motif in many biologically active compounds. The ability to introduce a gem-difluoro group into this scaffold has provided medicinal chemists with a powerful strategy for optimizing the properties of drug candidates across a wide range of therapeutic areas.

Experimental Protocols

To provide a practical context to the methodologies discussed, the following section details a representative experimental protocol for the deoxofluorination of a phenylpropanone precursor using a modern, safer fluorinating agent.

Protocol: Synthesis of 1,1-Difluoro-1-phenylpropane using Deoxo-Fluor®

Materials:

-

1-Phenylpropan-1-one (propiophenone)

-

Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-phenylpropan-1-one (1.0 eq) and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Deoxo-Fluor® (1.5 eq) to the stirred solution. Caution: The reaction can be exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and slowly quench by adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Caution: Quenching can be vigorous due to the evolution of gas.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford 1,1-difluoro-1-phenylpropane.

Data Presentation

Table 1: Comparison of Deoxofluorination Reagents for the Synthesis of Gem-Difluorinated Phenylpropanes

| Reagent | Structure | State | Key Advantages | Key Disadvantages |

| Sulfur Tetrafluoride (SF₄) | SF₄ | Gas | High reactivity, low cost | Highly toxic, corrosive, requires specialized equipment |

| DAST | Et₂NSF₃ | Liquid | Easier to handle than SF₄ | Thermally unstable, potentially explosive |

| Deoxo-Fluor® | (MeOCH₂CH₂)₂NSF₃ | Liquid | More thermally stable than DAST | Can still be hazardous, moisture sensitive |

| XtalFluor-E® | [Et₂NSF₂]⁺[BF₄]⁻ | Solid | Crystalline, stable, easy to handle | Higher cost, may require an activator |

Visualizations

Diagram 1: Historical Evolution of Deoxofluorination Reagents

Caption: The progression of deoxofluorination reagents over time.

Diagram 2: General Synthetic Workflow for Gem-Difluorinated Phenylpropanes

Caption: Key synthetic routes to gem-difluorinated phenylpropanes.

Conclusion

The journey from the initial discovery of gem-difluorinated phenylpropanes, made possible by the pioneering but perilous work with sulfur tetrafluoride, to the sophisticated and safe synthetic methods available today, is a testament to the relentless drive of chemical innovation. This class of compounds, once a synthetic curiosity, has proven to be of immense value in the field of drug discovery. By understanding the historical context and the evolution of the synthetic tools at our disposal, researchers are better equipped to leverage the unique properties of the gem-difluoromethylene group to design and develop the next generation of life-saving medicines.

References

-

Sulfur-Based Fluorinating Agents. (2026). WordPress. [Link]

-

Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. (2020). PMC. [Link]

-

The Chemistry of Sulfur Tetrafluoride. II. The Fluorination of Organic Carbonyl Compounds1. (1960). 化源网. [Link]

-

The Chemistry of Sulfur Tetrafluoride. II. The Fluorination of Organic Carbonyl Compounds1. (1960). Journal of the American Chemical Society. [Link]

-

(PDF) Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. (2020). ResearchGate. [Link]

-

Fluorination by sulfur tetrafluoride. Wikipedia. [Link]

-

Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. (2016). National Institutes of Health. [Link]

-

SF4 Deoxofluorination. ResearchGate. [Link]

-

The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives. (2011). Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of gem ‐difluoroalkenes via photoredox‐catalyzed defluoroaryloxymethylation of α‐trifluoromethyl alkenes. (2021). ResearchGate. [Link]

-

Sulfur Tetrafluoride (SF 4 ) as a Deoxyfluorination Reagent for Organic Synthesis in Continuous Flow Mode. (2023). ResearchGate. [Link]

-

(PDF) Synthesis of gem ‐Difluorocyclopropanes. (2022). ResearchGate. [Link]

-

Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. (2022). Organic Syntheses. [Link]

-

Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. (2025). RSC Publishing. [Link]

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. (2016). JMU Scholarly Commons. [Link]

-

Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. (2024). MDPI. [Link]

-

Deoxyfluorination of Ketones with Sulfur Tetrafluoride (SF 4 ) and Dialkylamines in Continuous Flow Mode. (2024). ResearchGate. [Link]

-

Sulfur Tetrafluoride (SF4) as a Deoxyfluorination Reagent for Organic Synthesis in Continuous Flow Mode. (2024). ACS Publications. [Link]

-

Sulfur Tetrafluoride (SF4) as a Deoxyfluorination Reagent for Organic Synthesis in Continuous Flow Mode. (2024). DOI. [Link]

-

Three-Component Reaction of gem-Difluorinated Cyclopropane with Alkenes and B2pin2 for the Synthesis of Monofluoroalkenes. (2021). ResearchGate. [Link]

-

The history of PEF and synthesis of other furanic polyesters. (2020). ResearchGate. [Link]

Sources

- 1. 标题:The Chemistry of Sulfur Tetrafluoride. II. The Fluorination of Organic Carbonyl Compounds1【化源网】 [m.chemsrc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorination by sulfur tetrafluoride - Wikipedia [en.wikipedia.org]

- 6. Palladium-catalyzed cross-coupling of gem -difluorocyclopropanes with gem -diborylalkanes: facile synthesis of a diverse array of gem -diboryl-substit ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00581G [pubs.rsc.org]

Whitepaper: A Theoretical Investigation into the Conformational Landscape of (1,1-Difluoropropan-2-yl)benzene

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, profoundly influencing a molecule's physicochemical and pharmacological properties.[1][2] The (1,1-difluoroalkyl) group, in particular, offers a unique combination of steric and electronic features. This guide provides an in-depth theoretical framework for elucidating the conformational preferences of (1,1-Difluoropropan-2-yl)benzene, a representative structure featuring a flexible bond between a chiral center and a gem-difluorinated carbon. Understanding the rotational energy landscape of this moiety is critical for rational drug design, as conformation dictates molecular shape and, consequently, interaction with biological targets. We present a comprehensive computational workflow, grounded in Density Functional Theory (DFT), to identify stable conformers, quantify their relative energies, and analyze the subtle non-covalent interactions governed by the fluorine atoms. This document serves as a methodological blueprint for researchers seeking to apply high-level theoretical calculations to predict and understand the behavior of complex fluorinated molecules.

The Imperative of Conformational Analysis in Fluorine Chemistry

The substitution of hydrogen with fluorine can dramatically alter a molecule's properties, including metabolic stability, lipophilicity, and binding affinity.[3] These macroscopic changes are rooted in the fundamental stereoelectronic effects of the C-F bond: its high polarity, strength, and the unique non-covalent interactions it can participate in.[4] While often considered a mere isostere of a hydrogen atom due to its small van der Waals radius, fluorine's intense electronegativity creates strong local dipoles and can engage in weak hydrogen bonds (C-H···F), dipole-dipole interactions, and hyperconjugation, all of which can dictate conformational preferences.[5][6][7]

For a molecule like this compound, the critical degree of freedom is the rotation around the C-C bond connecting the phenyl ring and the fluorinated propyl group (specifically, the Cipso-Cα bond). The orientation of the bulky, electron-rich phenyl group relative to the polar C-F bonds and the methyl group will define a set of low-energy conformers. The relative populations of these conformers in a physiological environment determine the molecule's average shape and its ability to fit into a protein's binding pocket. A thorough theoretical analysis provides this crucial insight before costly synthesis and experimentation are undertaken.

Foundations of the Theoretical Approach

To accurately model the conformational landscape of this compound, a quantum mechanical approach is necessary. While faster methods like Molecular Mechanics (MM) can be useful for initial exploration, they often lack the parameters to correctly describe the nuanced electronic effects of fluorine. Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for systems of this size.[8][9]

Causality Behind Method Selection

-

Density Functional: The choice of the functional is paramount. For analyzing non-covalent interactions, which are crucial in fluorinated systems, standard functionals may be insufficient. We recommend a range-separated hybrid functional like ωB97X-D or a meta-hybrid GGA like M06-2X .[10] The "-D" suffix in ωB97X-D signifies the inclusion of an empirical dispersion correction (such as Grimme's D3), which is essential for properly modeling the van der Waals forces that influence conformer stability.[11]

-

Basis Set: The basis set defines the mathematical functions used to build the molecular orbitals. A Pople-style basis set such as 6-311+G(d,p) provides a robust starting point. The "+" indicates the addition of diffuse functions, which are important for describing weakly bound electrons and non-covalent interactions. The "(d,p)" signifies the addition of polarization functions, allowing for more flexibility in describing bond shapes and charge distributions.[8][12] For higher accuracy, correlation-consistent basis sets like aug-cc-pVTZ could be employed for final energy calculations.

-

Solvent Modeling: Biological interactions occur in an aqueous environment. Therefore, modeling the effect of the solvent is critical. An implicit solvent model, such as the Polarizable Continuum Model (PCM) , is a computationally efficient way to account for the bulk electrostatic effects of a solvent (e.g., water or chloroform) on the solute's geometry and energy.[13][14] This is crucial because the large dipole moments of certain conformers may be preferentially stabilized by a polar solvent.[14]

A Validating Computational Workflow

The following protocol outlines a self-validating system for the conformational analysis of this compound. Each step builds upon the last to refine the results and ensure that true energy minima are located.

Step-by-Step Protocol:

-

Initial Structure Generation: Construct the 3D model of this compound using a molecular editor.

-

Potential Energy Surface (PES) Scan:

-

Identify the key dihedral angle for rotation: Cortho-Cipso-Cα-Cβ (where Cα is the chiral center and Cβ is the CF2 carbon).

-

Perform a relaxed PES scan. This involves rotating the dihedral angle in fixed increments (e.g., 10-15°) while allowing all other geometric parameters (bond lengths, angles) to optimize at each step. This is computationally more expensive than a rigid scan but provides a much more accurate energy profile, preventing steric clashes from artificially inflating energies.

-

Use a moderate level of theory for the scan (e.g., B3LYP/6-31G(d)) to balance speed and accuracy.

-

-

Conformer Optimization:

-

From the PES scan, identify the approximate angles corresponding to all energy minima.

-

Use these structures as starting points for full, unconstrained geometry optimizations using a higher level of theory (e.g., ωB97X-D/6-311+G(d,p)) and including the PCM solvent model.

-

-

Vibrational Frequency Calculation:

-

Perform a frequency calculation for each optimized structure at the same level of theory.

-

Validation Check: A true minimum energy structure will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the optimization should be re-run or the starting structure re-examined.

-

These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G).

-

-

Data Analysis and Population Calculation:

-

Extract the electronic energies (E), Gibbs free energies (G), and the defining dihedral angle for each confirmed conformer.

-

Calculate the relative Gibbs free energy (ΔG) of each conformer with respect to the global minimum.

-

Use the Boltzmann distribution equation to calculate the equilibrium population percentage of each conformer at a standard temperature (T = 298.15 K): Population (%) = 100 * (e-ΔG/RT) / Σ(e-ΔGi/RT) where R is the gas constant.

-

Caption: Computational workflow for conformational analysis.

Interpreting the Conformational Landscape

The analysis of the output data provides a complete picture of the molecule's preferred shapes. For this compound, we anticipate identifying several key conformers. The primary dihedral angle (Cortho-Cipso-Cα-H) will likely define staggered conformations that minimize steric clash between the phenyl ring, the methyl group, and the CF2H group.

Quantitative Data Summary

The results should be summarized in a table for clarity. The hypothetical data below illustrates the expected output for three stable conformers (A, B, C) calculated in simulated water (PCM).

| Conformer | Dihedral Angle (C-C-C-H) | ΔE (kcal/mol) | ΔG (kcal/mol) | Population (298 K) |

| A | ~60° (gauche) | 0.00 | 0.00 | 75.1% |

| B | ~180° (anti) | 0.25 | 0.31 | 20.5% |

| C | ~-60° (gauche) | 1.50 | 1.45 | 4.4% |

Note: This data is illustrative and would be replaced with actual computational results.

Analysis of Stabilizing Interactions

The relative energies are not governed by sterics alone. Deeper analysis reveals the subtle interplay of non-covalent forces.

-

Conformer A (Global Minimum): A gauche conformation might be stabilized by a favorable C-H···F interaction between one of the ortho C-H bonds of the phenyl ring and one of the fluorine atoms. This weak hydrogen bond can provide significant stabilization.[5]

-

Conformer B (Secondary Minimum): An anti conformation may minimize steric repulsion between the phenyl ring and the CF2H group but might lack the specific stabilizing interactions of the gauche form.

-